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molecular formula C6H7N3O2 B8502272 3-Methoxy-2-pyrazinecarboxamide CAS No. 21279-63-0

3-Methoxy-2-pyrazinecarboxamide

Cat. No. B8502272
M. Wt: 153.14 g/mol
InChI Key: LZYQFKPLSBGGTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06066736

Procedure details

Under argon, 1 g (10.1 mmol) of 2-amino-2-cyanoacetamide was initially charged in 10 g of methanol. 0.25 g (1.4 mmol) of sodium methoxide solution (30%) was added and the mixture was stirred at 20° C. for 2 hours. After neutralization with 0.084 g (1.4 mmol) of acetic acid, 2.27 g (20 mmol) of glyoxal solution (40%) was added. The mixture was stirred at 20° C. for 2 hours and then at 50° C. for 2 hours. The solvent was distilled off. This gave 0.75 g of 3-methyoxypyrazine-2-carboxamide. The yield was 50 percent. Other data concerning the title product was:
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
solvent
Reaction Step One
Name
sodium methoxide
Quantity
0.25 g
Type
reactant
Reaction Step Two
Quantity
0.084 g
Type
reactant
Reaction Step Three
Quantity
2.27 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:6]#[N:7])[C:3]([NH2:5])=[O:4].C[O-].[Na+].[C:11]([OH:14])(=O)C.[CH:15]([CH:17]=O)=O>CO>[CH3:11][O:14][C:6]1[C:2]([C:3]([NH2:5])=[O:4])=[N:1][CH:15]=[CH:17][N:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
NC(C(=O)N)C#N
Name
Quantity
10 g
Type
solvent
Smiles
CO
Step Two
Name
sodium methoxide
Quantity
0.25 g
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
0.084 g
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
2.27 g
Type
reactant
Smiles
C(=O)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 20° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at 20° C. for 2 hours
Duration
2 h
WAIT
Type
WAIT
Details
at 50° C. for 2 hours
Duration
2 h
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
COC=1C(=NC=CN1)C(=O)N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 50%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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